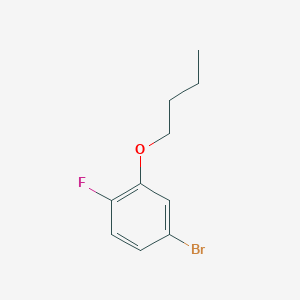

1-Bromo-3-n-butyloxy-4-fluorobenzene

Vue d'ensemble

Description

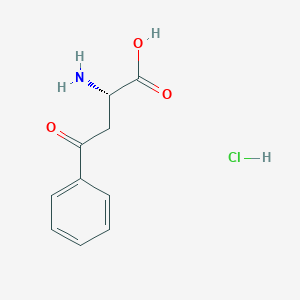

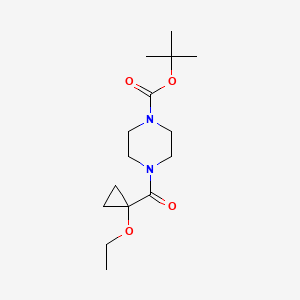

1-Bromo-3-n-butyloxy-4-fluorobenzene is an important organic compound which is widely used in various fields of research and industry. It is a derivative of benzene, with a bromine atom bonded para to a fluorine atom .

Molecular Structure Analysis

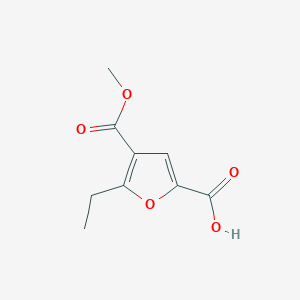

This compound contains total 25 bond(s); 13 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 ether(s) (aromatic) .Chemical Reactions Analysis

1-Bromo-4-fluorobenzene is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds, such as the pesticides Flusilazole .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C10H12BrFO and a molecular weight of 247.1 g/mol.Applications De Recherche Scientifique

Synthesis and Radiochemical Applications

- The synthesis of no-carrier-added (n.c.a.) 1-bromo-4-[18F]fluorobenzene, closely related to the specified compound, has been explored for its potential in 18F-arylation reactions, which are pivotal in the preparation of radiopharmaceuticals for PET imaging. Different pathways, including the use of symmetrical bis-(4-bromphenyl)iodonium bromide, have been investigated to achieve high radiochemical yields, indicating the relevance of such compounds in developing diagnostic agents (Ermert et al., 2004).

Photodissociation Studies

- Research involving 1-bromo-4-fluorobenzene under ultraviolet photodissociation provides insights into the molecular behavior of bromo-fluorobenzenes. The study showcases how the substitution of a fluorine atom affects the translational energy distribution and photofragmentation process, suggesting the compound's utility in studying reaction mechanisms and energy distribution in photodissociated molecules (Gu et al., 2001).

Palladium-Promoted Cross-Coupling Reactions

- The utility of 1-bromo-4-fluorobenzene in palladium-promoted cross-coupling reactions with organostannanes has been demonstrated, outlining a method for introducing [4-F-18]fluorophenyl structures into complex molecules. This showcases the compound's potential in synthesizing highly functional molecules for various applications, including pharmaceuticals and materials science (Forngren et al., 1998).

Spectroscopy and Computational Modeling

- Studies involving 1-bromo-3-fluorobenzene have utilized spectroscopic techniques and computational modeling to explore its electronic properties, vibrational frequencies, and reaction mechanisms. Such research highlights the compound's role in developing understanding of molecular structures, behaviors, and applications in materials science and chemistry (Mahadevan et al., 2011).

Green Chemistry and Catalysis

- Research on Suzuki-Miyaura C-C coupling reactions catalyzed by supported Pd nanoparticles highlights the synthesis of fluorinated biphenyl derivatives, demonstrating the importance of such reactions in green chemistry. The versatility and efficiency observed in coupling reactions involving bromo-fluorobenzenes suggest potential methodologies for synthesizing environmentally benign compounds with applications in pharmaceuticals and novel materials (Erami et al., 2017).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Mode of Action

. This suggests that 1-Bromo-3-n-butyloxy-4-fluorobenzene may interact with its targets to facilitate the formation of these bonds.

Biochemical Pathways

. The downstream effects of these pathways would depend on the specific context of the reaction.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature and pressure can affect the density of the compound , which could in turn influence its reactivity and stability.

Propriétés

IUPAC Name |

4-bromo-2-butoxy-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFO/c1-2-3-6-13-10-7-8(11)4-5-9(10)12/h4-5,7H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDYVSOMXTVVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 2-phenyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1381177.png)

![7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1381184.png)